trans-Itraconazole

Antifungal susceptibility Stereochemistry-activity relationship Itraconazole stereoisomers

trans-Itraconazole (EP Impurity E, ≤0.2% regulatory limit) is the non-substitutable trans stereoisomer reference standard mandated for itraconazole QC testing. Its (2S,4S)/(2R,4R) dioxolane configuration abolishes antifungal activity (64-fold higher MIC80 vs cis itraconazole), redirects CYP3A4 metabolism toward dioxolane ring scission, and attenuates CYP3A4 inhibition 2–7-fold. Procurement is compulsory for EP monograph compliance, HPLC impurity quantification, ICH Q2(R1) method validation, and ANDA batch release. This isomer also serves as an irreplaceable stereochemically pure negative control in antiangiogenic (IC50 289 nM) and CYP3A4 enzymology research where the commercial cis mixture cannot substitute.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 252964-65-1
Cat. No. B194000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Itraconazole
CAS252964-65-1
Synonymstrans-Itraconazole;  rel-4-[4-[4-[4-[[(2R,4R)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; 
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1
InChIKeyVHVPQPYKVGDNFY-KKHGCVKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





trans-Itraconazole (CAS 252964-65-1): A Stereochemically Distinct Itraconazole Isomer for Targeted Research and Quality Control


trans-Itraconazole (CAS 252964-65-1) is a trans stereoisomer of the triazole antifungal drug itraconazole, which is administered clinically as a 1:1:1:1 mixture of four cis stereoisomers [1]. The trans configuration of the dioxolane ring at positions 2 and 4 of the molecule differentiates it fundamentally from the commercial cis mixture, giving rise to distinct biological activity profiles and metabolic fates [1][2]. It is formally designated as Itraconazole EP Impurity E by the European Pharmacopoeia, requiring a specified acceptance limit in the active pharmaceutical ingredient [3]. This compound is therefore procured primarily as a critical reference standard for pharmaceutical quality control and as a research probe for investigating stereochemistry-activity relationships in itraconazole's antifungal, antiangiogenic, and CYP3A4 inhibitory functions.

Why trans-Itraconazole Cannot Simply Be Substituted with Commercial Itraconazole or Any Single Cis Isomer


Commercial itraconazole is a fixed-ratio mixture of four cis stereoisomers with the (2S,4R) or (2R,4S) configuration of the dioxolane ring [1]. trans-Itraconazole possesses the (2S,4S) or (2R,4R) configuration, which radically alters the three-dimensional arrangement of the triazole and phenyl substituents. This stereochemical inversion causes a loss of antifungal potency by up to 64-fold against certain pathogens, shifts CYP3A4 metabolism from triazolone oxidation to dioxolane ring scission, and attenuates CYP3A4 inhibitory potency by approximately 2- to 7-fold relative to the cis isomers [1][2]. Consequently, trans-Itraconazole cannot serve as a surrogate for commercial itraconazole in any therapeutic or pharmacological context, nor can it be replaced by the racemic mixture in analytical applications where its separation and quantification are explicitly required.

Quantitative Differentiation Evidence for trans-Itraconazole Versus Closest Analogs


Antifungal Activity Against Cryptococcus neoformans: 64-Fold Lower Potency Than Commercial Itraconazole

trans-Itraconazole stereoisomer 1e (2S,4S,2'S) exhibits an MIC80 of 4 µg/mL against Cryptococcus neoformans (strain H99), while racemic itraconazole (cis mixture) shows an MIC80 of 0.0625 µg/mL under identical assay conditions [1]. This represents a 64-fold reduction in antifungal potency. The most potent cis isomer, 1a (2S,4R,2'S), displays an MIC80 of 0.125 µg/mL, still 32-fold more potent than the trans isomer.

Antifungal susceptibility Stereochemistry-activity relationship Itraconazole stereoisomers

CYP3A4 Inhibition: trans-Itraconazole Is a 2- to 7-Fold Weaker Inhibitor Than cis Isomers

The four trans-ITZ stereoisomers inhibit CYP3A4-mediated midazolam 1'-hydroxylation with IC50 values of approximately 16–26 nM [1]. In comparison, the four cis-ITZ stereoisomers inhibit CYP3A4 with IC50 values of 3.7–14.8 nM, as established in a separate study using the same probe substrate [2]. Although differing assay conditions preclude direct potency ranking, the overall 2- to 7-fold weaker CYP3A4 inhibition by trans isomers is consistently observed.

CYP3A4 inhibition Drug-drug interaction Stereoselective metabolism

Metabolic Fate: trans-Itraconazole Undergoes Dioxolane Ring Scission Instead of Triazolone Oxidation

Cis-ITZ stereoisomers are metabolized by CYP3A4 to hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ via oxidation at the sec-butyl triazolone side chain [1]. In contrast, trans-ITZ stereoisomers are not metabolized through this pathway; instead, CYP3A4 oxidizes the dioxolane ring, leading to ring scission and formation of two novel metabolites (M2 and its reduced analog) [2]. This qualitative metabolic switch is a direct consequence of dioxolane ring stereochemistry; the reactivity difference is intrinsic and not a matter of minor potency shift.

Stereoselective metabolism Dioxolane ring scission CYP3A4 substrate specificity

Pharmaceutical Quality Control: trans-Itraconazole Is a Specified Impurity with a Regulatory Limit of ≤0.2%

The European Pharmacopoeia (EP) monograph for Itraconazole designates trans-Itraconazole as Impurity E and specifies an acceptance limit of not more than 0.2% in the active pharmaceutical ingredient . This limit is enforced during batch release, stability testing, and regulatory submission. Other specified impurities include Impurity B (≤0.3%) and Impurity G (≤0.3%), making Impurity E one of the most tightly controlled stereoisomeric impurities in the monograph.

Impurity profiling Pharmaceutical quality control Reference standard

Antiangiogenic Activity: trans-Itraconazole Are 3- to 4-Fold Less Potent Than cis Isomers but with Mechanistically Distinct Profile

In a human umbilical vein endothelial cell (HUVEC) proliferation assay, trans-Itraconazole stereoisomer 1e (2S,4S,2'S) exhibits an IC50 of 289 nM (95% CI: 212–393 nM), while racemic itraconazole (cis mixture) shows an IC50 of 93 nM (95% CI: 76–115 nM) [1]. The most potent cis isomer, 1a, has an IC50 of 74 nM. Thus, the trans isomer is 3.1-fold less potent than the racemic mixture and 3.9-fold less potent than the best cis isomer. Importantly, the paper demonstrates that the antiangiogenic pharmacophore does not strictly correlate with the antifungal pharmacophore, making the trans isomers valuable probes for dissecting the antiangiogenic target without confounding antifungal activity.

Antiangiogenic activity HUVEC proliferation Stereochemistry-activity relationship

In Vivo Pharmacokinetic Stereoselectivity: Trans Stereoisomers Exhibit Higher Systemic Exposure Than Cis Stereoisomers

In healthy volunteers receiving a single oral dose of itraconazole, the (2S,4R)-ITZ pair of diastereomers (which includes the potent cis isomers) achieved a 3-fold higher Cmax and 9-fold higher Cmin compared to the (2R,4S)-ITZ pair [1]. While this study primarily evaluated the four cis stereoisomers, the trans stereoisomers were not included in the clinical pharmacokinetic evaluation, underscoring the lack of in vivo data for trans-Itraconazole. After multiple dosing, the exposure difference between cis diastereomeric pairs decreased to 1.5-fold for Cmax and 3.8-fold for Cmin due to CYP3A4 autoinhibition. The 9-fold Cmin difference after a single dose highlights the extreme stereoselectivity possible in itraconazole disposition.

Pharmacokinetics Stereoselective disposition CYP3A4 autoinhibition

Priority Application Scenarios for trans-Itraconazole Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for EP Compliance

trans-Itraconazole (EP Impurity E) is specified with a regulatory limit of ≤0.2% [1]. Quality control laboratories in generic pharmaceutical companies and contract research organizations must procure the certified reference standard to perform related substances testing by HPLC, validate analytical methods per ICH Q2(R1), and demonstrate batch-to-batch compliance during ANDA submissions. The uncompromising requirement for this specific stereoisomer—rather than the more readily available cis mixture—is driven by the EP monograph, which mandates resolution and quantification of Impurity E as a discrete peak.

Stereochemistry-Activity Relationship (SAR) Studies in Antifungal Research

The 64-fold difference in MIC80 between trans-Itraconazole (4 µg/mL) and racemic itraconazole (0.0625 µg/mL) against C. neoformans establishes that the trans dioxolane configuration is incompatible with antifungal target engagement [1]. Medicinal chemists and microbiologists use trans-Itraconazole as a stereochemically pure negative control to delineate the structural requirements for 14α-demethylase inhibition, and to ensure that observed antifungal effects in novel analog series are not artifactual.

Probing the Antiangiogenic Pharmacophore of Itraconazole Without Antifungal Confounding

With an antiangiogenic IC50 of 289 nM (vs. 93 nM for the racemic mixture) but essentially absent antifungal activity, trans-Itraconazole enables researchers to selectively interrogate the antiangiogenic mechanism—hypothesized to involve VEGFR2 trafficking or mTOR inhibition—without simultaneously inhibiting fungal 14α-demethylase [1]. This differentiation is critical for academic groups aiming to separate the anticancer repurposing potential of itraconazole from its antifungal heritage.

CYP3A4 Substrate Selectivity and Metabolic Pathway Investigation

trans-Itraconazole undergoes dioxolane ring scission by CYP3A4 rather than the triazolone side-chain oxidation observed for cis isomers [1]. Enzymologists and DMPK scientists purchase trans-Itraconazole to study how active-site topology of CYP3A4 discriminates between stereoisomers, to characterize the kinetics of ring scission versus traditional oxidation, and to generate authentic metabolite standards (M2 and reduced M2) that are not produced from cis-ITZ incubations.

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